molecular formula C9H6ClNO3 B6285452 methyl 4-chloro-2-isocyanatobenzoate CAS No. 170735-61-2

methyl 4-chloro-2-isocyanatobenzoate

Cat. No.: B6285452
CAS No.: 170735-61-2
M. Wt: 211.60 g/mol
InChI Key: HXASTVDYSMTRRR-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-isocyanatobenzoate is an organic compound with the molecular formula C9H6ClNO3 It is a derivative of benzoic acid and contains both a chloro and an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-isocyanatobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-chloro-2-aminobenzoate with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the isocyanate group without unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-isocyanatobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-isocyanatobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-isocyanatobenzoate primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-isocyanatobenzoate is unique due to the presence of both chloro and isocyanate groups, which provide distinct reactivity patterns. The chloro group can undergo substitution reactions, while the isocyanate group can participate in addition reactions, making this compound versatile for various synthetic applications .

Properties

CAS No.

170735-61-2

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 4-chloro-2-isocyanatobenzoate

InChI

InChI=1S/C9H6ClNO3/c1-14-9(13)7-3-2-6(10)4-8(7)11-5-12/h2-4H,1H3

InChI Key

HXASTVDYSMTRRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)N=C=O

Purity

95

Origin of Product

United States

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